molecular formula C10H10BrN3 B2547519 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine CAS No. 1312413-71-0

6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine

Cat. No.: B2547519
CAS No.: 1312413-71-0
M. Wt: 252.115
InChI Key: UAKXSKYOADPQBI-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.115. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

  • Synthesis of Pyrazolo[1,5-a]pyrimidines : A study by Quiroga et al. (2008) describes the solvent-free synthesis of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines, demonstrating a regiospecific reaction process that provides high yields in short reaction times (Quiroga et al., 2008).
  • Regioselective Synthesis : Catalano et al. (2015) discovered an intermediate for direct sequential functionalization of pyrazolo[1,5-a]pyrimidine scaffold, offering improvements over prior methods, especially for incorporating multiple unique substituents (Catalano et al., 2015).

Biological and Pharmacological Applications

  • Anticancer Activity : Metwally and Deeb (2018) investigated novel pyrazolo[4,3-c]pyridine derivatives for anticancer activity against human breast, liver, and colon carcinoma cell lines, with some compounds showing significant cytotoxicity (Metwally & Deeb, 2018).
  • Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and tested them for cytotoxic and 5-lipoxygenase inhibition activities, identifying compounds with significant potential (Rahmouni et al., 2016).
  • Anti-Proliferative Agents : Atta et al. (2019) synthesized new glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines, showing inhibition of MCF-7 human breast cancer cell proliferation with acceptable pharmacokinetics and drug-likeness properties (Atta et al., 2019).

Safety and Hazards

“6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine” should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It should not be released into the environment .

Properties

IUPAC Name

6-bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKXSKYOADPQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound, yellow solid, MS: m/e=254.0/252.1 (M+H+), can be prepared in accordance with the general method of example 9, step 1 from 5-cyclobutyl-1H-pyrazol-3-ylamine and 2-bromomalonaldehyde.
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